molecular formula C28H44O2 B3325568 (1S,3S,Z)-5-((E)-2-((1R,3AS,7aR)-1-((2R,5R,E)-5,6-Dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol CAS No. 216309-44-3

(1S,3S,Z)-5-((E)-2-((1R,3AS,7aR)-1-((2R,5R,E)-5,6-Dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol

Cat. No.: B3325568
CAS No.: 216309-44-3
M. Wt: 412.6 g/mol
InChI Key: HKXBNHCUPKIYDM-CRQFQJQMSA-N
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Description

The compound (1S,3S,Z)-5-((E)-2-((1R,3AS,7aR)-1-((2R,5R,E)-5,6-Dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol is a complex organic molecule with a unique structure It features multiple chiral centers and a combination of cyclohexane and hexahydroindenylidene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S,Z)-5-((E)-2-((1R,3AS,7aR)-1-((2R,5R,E)-5,6-Dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol involves several steps, starting from readily available starting materials. The key steps include:

    Formation of the Hexahydroindenylidene Moiety: This step involves the cyclization of a suitable precursor to form the hexahydroindenylidene ring system.

    Introduction of the Dimethylheptenyl Group: This step involves the addition of the dimethylheptenyl group to the hexahydroindenylidene moiety through a series of reactions, including alkylation and reduction.

    Formation of the Cyclohexane Ring: This step involves the cyclization of the intermediate to form the cyclohexane ring.

    Introduction of the Methylenecyclohexane-1,3-diol Moiety: This step involves the addition of the methylenecyclohexane-1,3-diol group to the cyclohexane ring through a series of reactions, including oxidation and reduction.

Industrial Production Methods

The industrial production of this compound involves scaling up the synthetic routes described above. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent, to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

The compound (1S,3S,Z)-5-((E)-2-((1R,3AS,7aR)-1-((2R,5R,E)-5,6-Dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: The compound can undergo substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate and chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.

    Substitution Reagents: Such as halogens and alkylating agents.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the compound.

Scientific Research Applications

The compound (1S,3S,Z)-5-((E)-2-((1R,3AS,7aR)-1-((2R,5R,E)-5,6-Dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of various complex organic molecules.

    Biology: The compound is used as a probe to study various biological processes.

    Medicine: The compound is used as a lead compound for the development of new drugs.

    Industry: The compound is used as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism by which the compound (1S,3S,Z)-5-((E)-2-((1R,3AS,7aR)-1-((2R,5R,E)-5,6-Dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol exerts its effects involves several molecular targets and pathways. The compound interacts with various enzymes and receptors in the body, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

The compound (1S,3S,Z)-5-((E)-2-((1R,3AS,7aR)-1-((2R,5R,E)-5,6-Dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol can be compared with other similar compounds, such as:

    This compound: This compound has a similar structure but different stereochemistry.

    This compound: This compound has a similar structure but different functional groups.

The uniqueness of this compound lies in its specific combination of stereochemistry and functional groups, which gives it unique properties and applications.

Properties

IUPAC Name

(1S,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12-/t19-,20+,24-,25+,26-,27-,28+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXBNHCUPKIYDM-CRQFQJQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@@H](C3=C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216309-44-3
Record name (5Z,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraene-1beta,3beta-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216309443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5Z,7E,22E)-9,10-SECOERGOSTA-5,7,10(19),22-TETRAENE-1.BETA.,3.BETA.-DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SOF5ZD0HY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3S,Z)-5-((E)-2-((1R,3AS,7aR)-1-((2R,5R,E)-5,6-Dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol
Reactant of Route 2
(1S,3S,Z)-5-((E)-2-((1R,3AS,7aR)-1-((2R,5R,E)-5,6-Dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol
Reactant of Route 3
(1S,3S,Z)-5-((E)-2-((1R,3AS,7aR)-1-((2R,5R,E)-5,6-Dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol
Reactant of Route 4
(1S,3S,Z)-5-((E)-2-((1R,3AS,7aR)-1-((2R,5R,E)-5,6-Dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol
Reactant of Route 5
(1S,3S,Z)-5-((E)-2-((1R,3AS,7aR)-1-((2R,5R,E)-5,6-Dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol
Reactant of Route 6
(1S,3S,Z)-5-((E)-2-((1R,3AS,7aR)-1-((2R,5R,E)-5,6-Dimethylhept-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol

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